13h-Benzo[g]pyrido[3,2-a]carbazole
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Overview
Description
13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic compound with the molecular formula C19H12N2. It is known for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
13H-Benzo[g]pyrido[3,2-a]carbazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives .
Scientific Research Applications
13H-Benzo[g]pyrido[3,2-a]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 13H-Benzo[g]pyrido[3,2-a]carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to the inhibition of DNA replication and transcription, which is one of the reasons for its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure with similar aromatic properties.
Benzo[a]pyrene: Another polycyclic aromatic compound with known carcinogenic properties.
Indole: A compound with a similar nitrogen-containing ring structure.
Uniqueness
13H-Benzo[g]pyrido[3,2-a]carbazole is unique due to its complex structure, which includes multiple fused aromatic rings. This complexity gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
207-85-2 |
---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-9-17-18(13)15-8-10-16-14(19(15)21-17)6-3-11-20-16/h1-11,21H |
InChI Key |
DUKZIBGVTVIFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
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